molecular formula C12H20F3NO2 B14446369 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 74612-32-1

1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one

Katalognummer: B14446369
CAS-Nummer: 74612-32-1
Molekulargewicht: 267.29 g/mol
InChI-Schlüssel: RTXISMUQRNJUEV-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a tert-butyl group, a methoxy group, and a trifluoroethanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one involves several steps, typically starting with the preparation of the piperidine ring. The tert-butyl and methoxy groups are introduced through specific substitution reactions, while the trifluoroethanone moiety is added via a nucleophilic substitution reaction. Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone moiety, which imparts unique chemical and biological properties. Similar compounds include:

Eigenschaften

CAS-Nummer

74612-32-1

Molekularformel

C12H20F3NO2

Molekulargewicht

267.29 g/mol

IUPAC-Name

1-[(2S,4R)-4-tert-butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C12H20F3NO2/c1-11(2,3)8-5-6-16(9(7-8)18-4)10(17)12(13,14)15/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI-Schlüssel

RTXISMUQRNJUEV-BDAKNGLRSA-N

Isomerische SMILES

CC(C)(C)[C@@H]1CCN([C@H](C1)OC)C(=O)C(F)(F)F

Kanonische SMILES

CC(C)(C)C1CCN(C(C1)OC)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.